molecular formula C5H12ClNO B13463370 3-Amino-2-pentanone hydrochloride CAS No. 40874-33-7

3-Amino-2-pentanone hydrochloride

Cat. No.: B13463370
CAS No.: 40874-33-7
M. Wt: 137.61 g/mol
InChI Key: ZMKDFVJAFLCCQK-UHFFFAOYSA-N
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Description

3-Aminopentan-2-one hydrochloride is an organic compound with the molecular formula C5H12ClNO It is a derivative of 3-aminopentan-2-one, where the amine group is protonated and paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopentan-2-one hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 3-aminopentan-2-one in the presence of a palladium catalyst (Pd/C) under a hydrogen atmosphere . The reaction conditions typically include a temperature range of 25-30°C and a pressure of 1-2 atm. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-aminopentan-2-one hydrochloride may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity reagents and stringent quality control measures is essential to obtain a product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Aminopentan-2-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxopentan-2-one or pentanoic acid.

    Reduction: Formation of 3-aminopentan-2-ol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Aminopentan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminopentan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopentan-2-one hydrochloride is unique due to its combination of an amine and ketone group, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

40874-33-7

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

3-aminopentan-2-one;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-3-5(6)4(2)7;/h5H,3,6H2,1-2H3;1H

InChI Key

ZMKDFVJAFLCCQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)N.Cl

Origin of Product

United States

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